2-Thiazolemethanamine, N-(1,1-dimethylethyl)-4-methyl-

Description

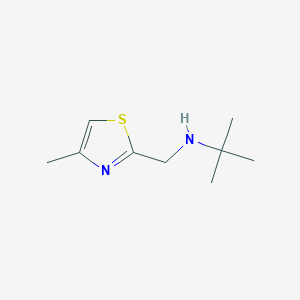

2-Thiazolemethanamine, N-(1,1-dimethylethyl)-4-methyl- (CAS: Not explicitly provided in evidence) is a heterocyclic amine featuring a thiazole core substituted with a methyl group at position 4 and a tert-butyl (1,1-dimethylethyl) group attached to the methanamine moiety. This compound is structurally characterized by its nitrogen-sulfur-containing aromatic ring, which confers unique electronic and steric properties. Such thiazole derivatives are frequently employed as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors and antiviral agents, where steric bulk and solubility profiles are critical .

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-7-6-12-8(11-7)5-10-9(2,3)4/h6,10H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIYCDHHOJYXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CNC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolemethanamine, N-(1,1-dimethylethyl)-4-methyl- typically involves the reaction of bromoacetaldehyde dimethyl acetal with 2,2-dimethylthiopropionamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Thiazolemethanamine, N-(1,1-dimethylethyl)-4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Bromine, chlorine; reactions are conducted in the presence of a catalyst or under UV light to facilitate halogenation.

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Halogenated thiazole derivatives

Scientific Research Applications

2-Thiazolemethanamine, N-(1,1-dimethylethyl)-4-methyl- has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and mitochondrial protection.

Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Biological Research: It is studied for its role in modulating biological pathways, including those involved in oxidative stress and inflammation.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Thiazolemethanamine, N-(1,1-dimethylethyl)-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit lipid peroxidation and modulate sodium channels, which are crucial for its therapeutic effects. Additionally, it has been shown to protect mitochondria by preventing the drop in mitochondrial membrane potential induced by harmful agents .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or isopropyl. This bulk may enhance stability against enzymatic degradation in drug candidates .

Physicochemical Properties

Implications :

Comparative Pharmacokinetics :

- Target Compound : Higher logP may prolong half-life but require prodrug strategies for solubility.

- Hydrochloride Analogs : Rapid absorption due to salt form but may require frequent dosing.

Biological Activity

2-Thiazolemethanamine, N-(1,1-dimethylethyl)-4-methyl- (CAS Number: 78441-62-0) is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₇N₃S₂

- Molecular Weight : 231.38 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 338.9 °C

- Flash Point : 158.8 °C

The biological activity of 2-Thiazolemethanamine primarily involves its interaction with various molecular targets within biological systems. Research indicates that this compound can modulate specific receptors and enzymes, leading to diverse biological effects.

Key Mechanisms:

- Receptor Modulation : The compound exhibits affinity for certain receptors, particularly in the central nervous system (CNS), which may contribute to its psychoactive properties.

- Antimicrobial Activity : Studies have shown that thiazole derivatives can possess antibacterial and antifungal properties, potentially inhibiting the growth of pathogenic microorganisms.

Biological Activity Overview

The following table summarizes the key biological activities reported for 2-Thiazolemethanamine:

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of various thiazole compounds, including 2-Thiazolemethanamine. The results indicated significant inhibition against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Properties

Research published in the European Journal of Medicinal Chemistry highlighted the anti-inflammatory potential of thiazole derivatives. In vivo studies demonstrated that 2-Thiazolemethanamine could significantly reduce inflammation in carrageenan-induced edema models, suggesting its utility in treating inflammatory disorders .

Case Study 3: Psychoactive Properties

A review on new psychoactive substances indicated that compounds similar to 2-Thiazolemethanamine may exhibit CNS activity by modulating neurotransmitter systems. This raises considerations for both therapeutic applications and potential misuse .

Q & A

Q. What are the optimal synthetic routes for 2-Thiazolemethanamine derivatives, and how do reaction conditions influence yield?

The synthesis of thiazole derivatives often involves alkylation and ring-closure reactions. For example, dichloromethane and triethylamine are commonly used as solvents and bases to facilitate nucleophilic substitutions, achieving moderate-to-high yields (e.g., 60–85%) depending on substituent reactivity . Multicomponent reactions (MCRs) can improve efficiency by reducing purification steps, as demonstrated in base-promoted sequential assays for structurally diverse libraries . Key factors include temperature control (20–80°C), catalyst selection (e.g., HATU for amidation), and stoichiometric ratios of reactants .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 2-Thiazolemethanamine derivatives?

Standard characterization includes:

- IR spectroscopy : To confirm functional groups (e.g., C-N stretches at 1250–1350 cm⁻¹ and thiazole ring vibrations at 1500–1600 cm⁻¹) .

- ¹H/¹³C NMR : For structural elucidation of substituents (e.g., tert-butyl groups show singlet peaks at δ 1.2–1.4 ppm) .

- Mass spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C₉H₁₅N₂S requires m/z ≈ 183.1) .

- HPLC : For purity assessment, using C18 columns with acetonitrile/water gradients (retention times vary by substituent hydrophobicity) .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

- Antimicrobial activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) values compared to standard antibiotics .

- Enzyme inhibition : Employ fluorometric or colorimetric assays (e.g., for kinase or protease targets) with IC₅₀ calculations using nonlinear regression models .

- Cytotoxicity : Test against human cell lines (e.g., HEK293) via MTT assays, normalizing results to untreated controls .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2-Thiazolemethanamine in cross-coupling reactions?

The thiazole ring’s electron-deficient nature facilitates electrophilic aromatic substitution (EAS) at the 4- and 5-positions. Computational studies (e.g., DFT calculations) reveal that tert-butyl groups increase steric hindrance, directing reactivity toward less hindered sites. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ catalysts and anhydrous conditions to minimize side reactions . Kinetic studies using LC-MS can track intermediate formation under varying pH and temperature conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance antimicrobial activity by increasing membrane permeability .

- Steric modulation : Bulkier substituents (e.g., adamantyl) reduce metabolic degradation but may lower solubility, requiring logP optimization via HPLC-derived hydrophobicity indices .

- Hybrid molecules : Conjugation with sulfonamide or pyrimidine moieties improves target specificity (e.g., folate pathway inhibition) .

Q. What strategies address low yields or impurities in large-scale synthesis?

- Process optimization : Use factorial design (e.g., 2³ factorial experiments) to evaluate temperature, solvent polarity, and catalyst loading interactions .

- Membrane technologies : Employ nanofiltration or reverse osmosis to remove unreacted intermediates .

- Crystallization control : Adjust cooling rates and antisolvent addition (e.g., ethanol/water mixtures) to minimize amorphous byproducts .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Standardize assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing to ensure reproducibility .

- Control variables : Account for solvent effects (e.g., DMSO cytotoxicity thresholds) and cell passage numbers in viability assays .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .

Q. What green chemistry approaches are viable for sustainable synthesis of this compound?

- Solvent replacement : Use cyclopentyl methyl ether (CPME) or 2-MeTHF instead of dichloromethane to reduce toxicity .

- Catalyst recycling : Immobilize Pd nanoparticles on magnetic supports for easy recovery in cross-coupling reactions .

- Waste minimization : Implement continuous-flow reactors to enhance atom economy and reduce byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.